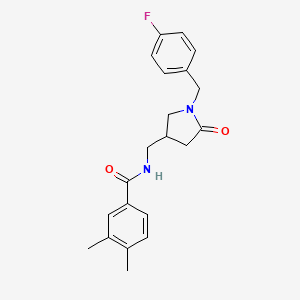

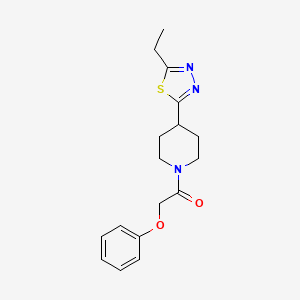

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide, also known as FLB 457, is a chemical compound used in scientific research for its potential as an antipsychotic drug. It belongs to the class of benzamide derivatives and has been found to interact with dopamine receptors in the brain.

Applications De Recherche Scientifique

TNF-α Production Inhibition A study by Collin et al. (1999) on N-pyridinyl(methyl)fluorobenzamides, which share structural similarities with the compound , demonstrated that several pentafluorobenzamides exhibited significant activity as inhibitors of TNF-α production. Although not directly related to the exact chemical structure of interest, this research highlights the potential of fluorobenzamide derivatives in modulating inflammatory responses (Collin et al., 1999).

Neuroleptic Agents Kuribara and Tadokoro (2004) investigated the effects of benzamide derivative neuroleptic agents, emphasizing their avoidance-suppressing effects in rats. Their findings suggest that the avoidance-suppressing effects of these agents are enhanced after repeated administration, indicating the therapeutic potential of benzamide derivatives in neuroleptic applications (Kuribara & Tadokoro, 2004).

Anticonvulsant Activity The chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, a compound with structural resemblance to the chemical of interest, was studied by Adolphe-Pierre et al. (1998). This research provides insights into the oxidation pathways of similar compounds, which could be relevant for understanding the metabolic fate and potential anticonvulsant applications of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzamide (Adolphe-Pierre et al., 1998).

Anti-inflammatory Compounds Research by Robert et al. (1994) on non-acidic anti-inflammatory compounds, including N-(4,6-dimethylpyridin-2-yl)benzamide and its derivatives, provides a basis for exploring the anti-inflammatory properties of structurally related compounds. This study indicates that certain benzamides can significantly reduce the production of reactive oxygen species in rat peritoneal macrophages, suggesting a potential mechanism of action for the compound in reducing inflammation (Robert et al., 1994).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as N-benzylbenzamides

Mode of Action

It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

Compounds with similar structures have shown various biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds with an indole nucleus have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other compounds with an indole nucleus .

Molecular Mechanism

It can be hypothesized that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with an indole nucleus .

Metabolic Pathways

It is known that similar compounds with an indole nucleus are involved in various metabolic pathways .

Propriétés

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-14-3-6-18(9-15(14)2)21(26)23-11-17-10-20(25)24(13-17)12-16-4-7-19(22)8-5-16/h3-9,17H,10-13H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUJXREHDUTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2742823.png)

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)

![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)

![4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol](/img/structure/B2742834.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)

![3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2742836.png)

![2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2742837.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2742838.png)